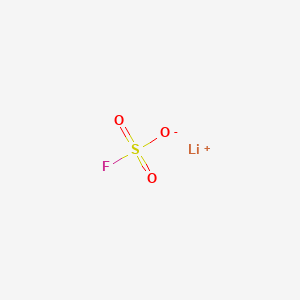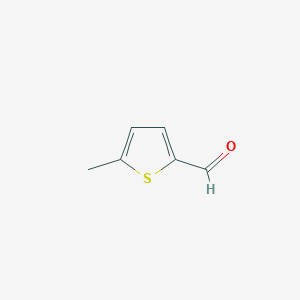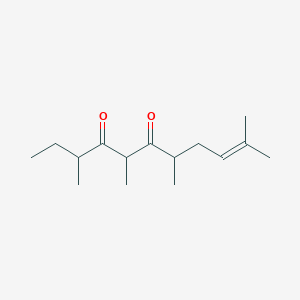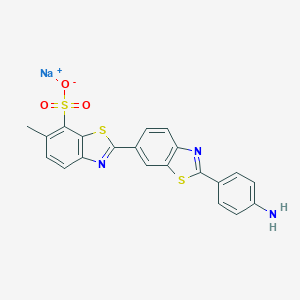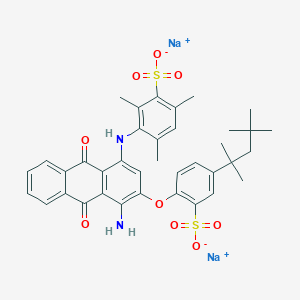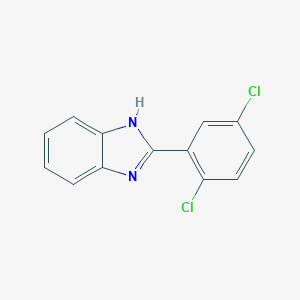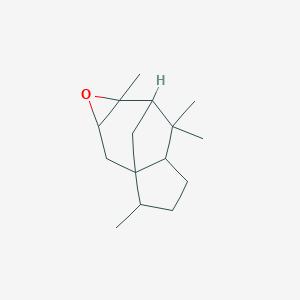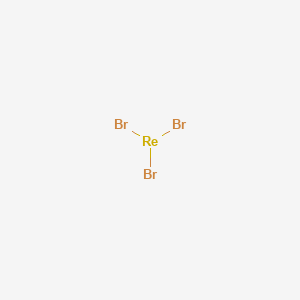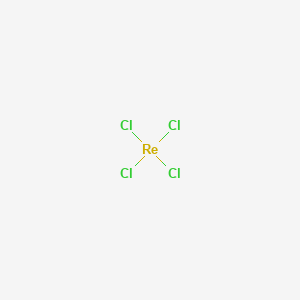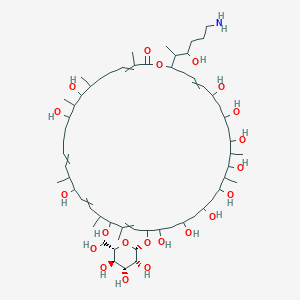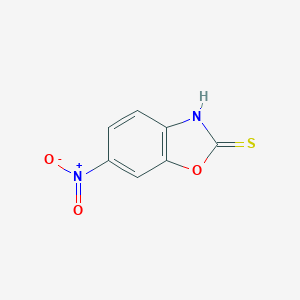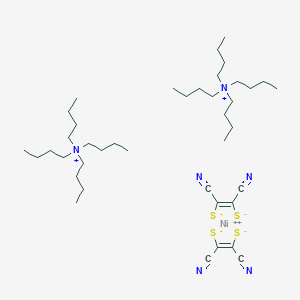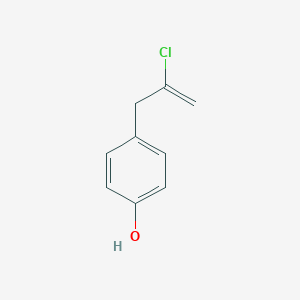
2-Chloro-3-(4-hydroxyphenyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(4-hydroxyphenyl)-1-propene, commonly known as 2-Cl-HPP, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. This compound has been extensively studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-Cl-HPP is not fully understood. However, it has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
2-Cl-HPP has been found to exhibit anti-inflammatory effects by inhibiting the production of prostaglandins. It has also been found to exhibit anti-cancer effects by inducing apoptosis in cancer cells. Additionally, it has been found to exhibit anti-oxidant effects by scavenging free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cl-HPP has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, it has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Cl-HPP. Some of these include:
1. Further studies on the mechanism of action of 2-Cl-HPP to better understand its anti-inflammatory, anti-cancer, and anti-oxidant properties.
2. Development of new synthesis methods for 2-Cl-HPP that are more efficient and environmentally friendly.
3. Studies on the potential use of 2-Cl-HPP as a drug delivery system for various drugs.
4. Investigation of the potential use of 2-Cl-HPP in the treatment of various diseases, such as cancer and inflammatory disorders.
5. Studies on the toxicity of 2-Cl-HPP and its potential side effects.
In conclusion, 2-Cl-HPP is a promising compound that has potential applications in various fields of science. Its anti-inflammatory, anti-cancer, and anti-oxidant properties make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and potential uses.
Synthesemethoden
2-Cl-HPP can be synthesized by the reaction of 4-hydroxyacetophenone with allyl chloride in the presence of a base. This reaction leads to the formation of 2-allyl-4-hydroxyacetophenone, which is then converted to 2-Cl-HPP by reacting it with thionyl chloride and aluminum chloride.
Wissenschaftliche Forschungsanwendungen
2-Cl-HPP has been extensively studied for its potential use in various fields of science. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been studied for its potential use as a drug delivery system for various drugs.
Eigenschaften
CAS-Nummer |
13283-34-6 |
|---|---|
Produktname |
2-Chloro-3-(4-hydroxyphenyl)-1-propene |
Molekularformel |
C9H9ClO |
Molekulargewicht |
168.62 g/mol |
IUPAC-Name |
4-(2-chloroprop-2-enyl)phenol |
InChI |
InChI=1S/C9H9ClO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,11H,1,6H2 |
InChI-Schlüssel |
HSYBRMFETVCUAD-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CC=C(C=C1)O)Cl |
Kanonische SMILES |
C=C(CC1=CC=C(C=C1)O)Cl |
Andere CAS-Nummern |
13283-34-6 |
Synonyme |
2-chloro-3-(4-hydroxyphenyl)-1-propene Cl-OHPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



